molecular formula C6H15N3OS B2887120 3-Amino-1-(3-ethoxypropyl)thiourea CAS No. 871497-67-5

3-Amino-1-(3-ethoxypropyl)thiourea

Cat. No.: B2887120
CAS No.: 871497-67-5
M. Wt: 177.27
InChI Key: WKXHBRYLGSJMJY-UHFFFAOYSA-N
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Description

3-Amino-1-(3-ethoxypropyl)thiourea (CAS 871497-67-5) is an organosulfur compound with the molecular formula C6H15N3OS and a molecular weight of 177.27 g/mol . This reagent belongs to the class of thiourea derivatives, which are widely recognized as versatile intermediates in organic synthesis and are increasingly investigated for their diverse biological potential . Thiourea derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. Research indicates that structurally similar compounds demonstrate promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains, including S. aureus and E. coli . Furthermore, certain thiourea derivatives exhibit notable antioxidant properties , effectively scavenging free radicals such as ABTS and DPPH in experimental models, which highlights their value in oxidative stress research . The presence of nitrogen and sulfur atoms in its structure allows thiourea to serve as an effective ligand, forming stable complexes with various metal centers that can possess enhanced biological activity . Researchers are encouraged to explore the application of this compound as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry. For optimal stability, this product should be stored in a dark place under an inert atmosphere at 2-8°C . Hazard Statements: H302-H312-H332 (Harmful if swallowed, in contact with skin, or if inhaled) . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for human or veterinary administration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(3-ethoxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3OS/c1-2-10-5-3-4-8-6(11)9-7/h2-5,7H2,1H3,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXHBRYLGSJMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Substituted Thiourea Architectures

General Approaches to N,N′-Disubstituted Thiourea (B124793) Synthesis

The construction of N,N'-disubstituted thioureas can be achieved through several reliable synthetic routes. The most prevalent methods involve the condensation of isothiocyanates with amines, alongside various one-pot strategies that offer efficiency and operational simplicity.

Condensation Reactions with Isothiocyanates and Amines

The reaction between an isothiocyanate and a primary or secondary amine stands as the most common and versatile method for preparing unsymmetrically N,N'-disubstituted thioureas. mdpi.comevitachem.com This reaction is typically a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

The general transformation can be represented as: R-N=C=S + R'-NH₂ → R-NH-C(S)-NH-R'

This method is highly efficient, often proceeding at room temperature with high yields and purity, which can sometimes eliminate the need for extensive purification steps. mdpi.com The reaction conditions are generally mild, and a wide variety of solvents can be employed, including dichloromethane (B109758) and ethanol. mdpi.comevitachem.com The broad commercial availability of a diverse range of isothiocyanates and amines contributes to the popularity of this synthetic approach. For instance, a variety of aryl and alkyl isothiocyanates have been successfully reacted with different amines to produce a library of thiourea derivatives. evitachem.com

In the context of synthesizing 3-Amino-1-(3-ethoxypropyl)thiourea, this would involve the reaction of 3-ethoxypropyl isothiocyanate with hydrazine (B178648) (H₂N-NH₂), which provides the free amino group.

Alternative Synthetic Pathways and One-Pot Strategies

While the isothiocyanate-amine condensation is prevalent, several alternative and one-pot methodologies have been developed to streamline the synthesis of substituted thioureas. These methods often start from more readily available precursors and can avoid the handling of potentially hazardous isothiocyanates.

One notable alternative involves the use of carbon disulfide (CS₂). Primary amines can react with carbon disulfide in an aqueous medium to generate di- and trisubstituted thioureas. nih.gov This method proceeds through a dithiocarbamate (B8719985) intermediate. Furthermore, a one-pot, three-component reaction of an amine, carbon disulfide, and an oxidizing agent in water has been reported as a facile methodology for synthesizing both symmetrical and asymmetrical thioureas. fluorochem.co.uk

Another efficient one-pot approach involves the use of dithiocarbamate salts which are condensed with amines using a catalyst like cerium ammonium (B1175870) nitrate (B79036) (CAN) at room temperature. This method generates the isothiocyanate in situ, which then reacts with another amine. smolecule.com Microwave-assisted one-pot synthesis from simple starting materials without the need for a base has also been shown to produce various di- and trisubstituted thioureas in good yields within minutes. vulcanchem.com

Advanced Synthetic Techniques and Catalyst Development in Thiourea Chemistry

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for preparing thioureas. These include the use of novel catalysts and energy sources to promote the reaction.

Catalysis: Thiourea derivatives themselves have emerged as powerful organocatalysts, acting as hydrogen-bond donors to activate substrates. google.comresearchgate.net This has led to the development of chiral thiourea catalysts for asymmetric synthesis. semanticscholar.orgorganic-chemistry.org For the synthesis of thioureas, various catalysts have been employed to enhance reaction rates and yields. For instance, Zn catalysts have been used for the convenient synthesis of symmetrical and unsymmetrical thioureas from primary amines and carbon disulfide under mild conditions. google.com

Microwave and Ultrasound Irradiation: The use of microwave (MW) irradiation has been shown to significantly accelerate the synthesis of thioureas. mdpi.com One-pot synthesis of di- and trisubstituted thioureas under solventless and base-free microwave conditions can be achieved in a matter of minutes with good yields. vulcanchem.com Similarly, ultrasound irradiation has been utilized to promote the synthesis of thiourea derivatives, often leading to shorter reaction times and higher yields under solvent- and catalyst-free conditions. mdpi.com

Continuous-Flow Synthesis: Continuous-flow synthesis represents a modern and scalable approach to chemical manufacturing. The synthesis of thioureas has been successfully adapted to a continuous-flow process using a multicomponent reaction of isocyanides, amines or amidines, and sulfur in an aqueous polysulfide solution. This method allows for homogeneous and mild reaction conditions, with straightforward product isolation. iaeg.com

These advanced techniques offer significant advantages over traditional batch methods, including improved energy efficiency, reduced reaction times, and enhanced safety and scalability, making them attractive for the industrial production of thiourea-based compounds.

Structural Elucidation and Conformational Analysis of 3 Amino 1 3 Ethoxypropyl Thiourea and Analogues

Application of Spectroscopic Characterization Techniques (NMR, IR, MS)

The structural framework of thiourea (B124793) derivatives is routinely established through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide a comprehensive picture of the molecular connectivity and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in determining the carbon-hydrogen framework. In studies of various thiourea derivatives, ¹H and ¹³C NMR spectra confirm the presence and connectivity of the alkyl and aryl groups attached to the thiourea core. For instance, the characterization of N,N''-substituted thiourea ligands and their metal complexes heavily relies on ¹H and ¹³C{¹H} NMR spectroscopy to ascertain their structures. worktribe.com Similarly, the synthesis of novel 1-acyl thioureas, such as (2,2-dimethyl-propionyl) thiourea, was confirmed using multinuclear (¹H and ¹³C) NMR. researchgate.net

Infrared (IR) spectroscopy provides valuable information about the functional groups within a molecule. In thiourea derivatives, characteristic absorption bands confirm the presence of N-H, C=S, and other key bonds. For example, in 1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea, N-H stretching vibrations are observed in the range of 3370–3470 cm⁻¹. vulcanchem.com The IR spectra of newly synthesized halogenoaminopyrazole derivatives, which incorporate a thiourea-like structure, showed characteristic N-H stretching vibrations between 3396 and 3124 cm⁻¹. mdpi.com Furthermore, vibrational spectroscopy has been used to confirm strong intramolecular N-H···O=C hydrogen bonds in acyl-thioureas through significant redshifts in the N-H and C=O stretching bands. nih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can definitively establish the elemental composition. For instance, the characterization of various synthesized thiourea complexes involved comprehensive analysis by mass spectrometry. worktribe.com

Below is a table summarizing typical spectroscopic data for thiourea derivatives.

Spectroscopic TechniqueTypical Observations for Thiourea Derivatives
¹H NMR Signals corresponding to protons on the alkyl/aryl substituents and the N-H protons of the thiourea core.
¹³C NMR Resonances for the carbons of the substituents and a characteristic signal for the C=S carbon.
IR Spectroscopy N-H stretching vibrations (typically 3100-3500 cm⁻¹), C=S stretching vibrations (around 700-850 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the compound's molecular weight and characteristic fragmentation patterns.

Analysis of Single Crystal X-ray Diffraction Data for Thiourea Structures

Single crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been extensively applied to various thiourea derivatives, revealing detailed information about bond lengths, bond angles, and crystal packing.

Studies on unsymmetrically substituted thioureas, such as 1,1-dimethyl-3-o-tolylthiourea and 1,1-diethyl-3-o-tolylthiourea, have shown that they crystallize in non-centrosymmetric space groups, a deviation from their symmetrically substituted counterparts. iucr.org The crystal structures of these compounds are often stabilized by intermolecular hydrogen bonds, typically of the N-H···S type, which link molecules into chains or more complex networks. iucr.org

The analysis of silver cyanide complexes with substituted thioureas has revealed a variety of one- and two-dimensional polymeric arrays held together by bridging sulfur and cyanide groups. nih.govacs.org Similarly, copper(I) cyanide complexes with thiourea derivatives exhibit diverse and complex crystal structures. merckmillipore.com For example, the crystal structure of (2,2-dimethyl-propionyl) thiourea, a simple acyl thiourea, was determined by single crystal X-ray diffraction, confirming its molecular conformation. researchgate.net

The following table presents representative crystallographic data for some thiourea derivatives, illustrating the diversity in their crystal systems and space groups.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
(AgCN)(tu)MonoclinicP2₁/cOne-dimensional polymeric array nih.govacs.org
1,1-Dimethyl-3-o-tolylthioureaOrthorhombicP2₁2₁2₁N-H···S hydrogen bonds forming chains iucr.org
1,1-Diethyl-3-o-tolylthioureaOrthorhombicP2₁2₁2₁Similar packing to the dimethyl analogue iucr.org
(CuCN)₂(detu)(H₂O)MonoclinicP2₁/nComplex polymeric structure merckmillipore.com

Investigation of Conformational Preferences and Intramolecular Interactions

The biological activity and chemical reactivity of thiourea derivatives are heavily influenced by their conformational preferences and the presence of intramolecular interactions. The flexible nature of the thiourea backbone allows for different spatial arrangements of its substituents.

For unsymmetrically substituted thioureas, the presence of only one N-H group for hydrogen bonding can lead to the formation of 'two-centre' N-H···S hydrogen bonds, in contrast to the 'three-centre' bonds observed in symmetrical thioureas. iucr.org The conformation of thioureas has been studied in both solution and the solid state, revealing that different conformations can be favored in different environments. For example, some thioureas exhibit an interconversion between E,Z and Z,E conformations in solution, while adopting a Z,Z conformation in the solid state. researchgate.netmarmara.edu.tr

The interplay of steric hindrance from bulky substituents and stabilizing interactions like hydrogen bonding and π-stacking dictates the final three-dimensional structure and, consequently, the properties of these compounds. nih.gov Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within the crystal structure, providing insights into the packing motifs. researchgate.net

Coordination Chemistry of N Substituted Thiourea Ligands with Metal Centers

Multidentate Binding Modes of Thiourea (B124793) Derivatives (S-, N,S-, O,N,S-Coordination)

Thiourea and its derivatives are known to exhibit a range of coordination modes, a characteristic that contributes to their extensive use as ligands. mdpi.com The most common mode of coordination is through the soft sulfur atom of the thiocarbonyl group, acting as a neutral monodentate ligand. mdpi.com However, the introduction of additional functional groups onto the thiourea framework, as seen in 3-Amino-1-(3-ethoxypropyl)thiourea, expands its coordination potential significantly.

S-Coordination (Monodentate): In its simplest form, this compound can be expected to coordinate to a metal center through its sulfur atom. This is a common binding mode for many thiourea derivatives, especially in the absence of deprotonation or when coordinating to soft metal ions. mdpi.com

N,S-Coordination (Bidentate): The presence of the terminal amino group on the propyl chain allows for the possibility of bidentate chelation. Following deprotonation of the thiourea nitrogen or coordination of the neutral amino nitrogen, the ligand can form a stable chelate ring by binding through both the sulfur and the amino nitrogen atoms. mdpi.com This N,S-bidentate coordination is a well-established binding mode for many substituted thiourea ligands. nih.gov

O,N,S-Coordination (Tridentate): The ethoxy group in the side chain of this compound introduces a third potential donor site: the oxygen atom. While less common than S or N coordination, the involvement of an ether oxygen in binding to a metal center is plausible, particularly with hard metal ions. This could lead to a tridentate O,N,S-coordination mode, forming a larger and potentially more stable chelate structure. The ability of ligands with ether functionalities to engage in such coordination has been observed in other systems. researchgate.net

The prevailing coordination mode will likely depend on several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the solvent used. mdpi.com

Table 1: Potential Binding Modes of this compound

Coordination ModeDonor Atoms InvolvedDescription
MonodentateSCoordination through the thiocarbonyl sulfur atom.
BidentateN, SChelation involving the amino nitrogen and the thiocarbonyl sulfur.
TridentateO, N, SChelation involving the ether oxygen, amino nitrogen, and thiocarbonyl sulfur.

Influence of Alkyl and Ether Side Chains on Ligand Behavior and Stability

The alkyl and ether functionalities in the 3-ethoxypropyl substituent of the thiourea ligand are expected to exert a significant influence on its coordination behavior and the properties of the resulting metal complexes. The length and flexibility of the propyl chain, for instance, can affect the stability of the chelate rings formed during N,S- or O,N,S-coordination.

The presence of alkyl chains in thiourea derivatives can impact the solubility of both the free ligand and its metal complexes in organic solvents. Furthermore, the steric bulk of the substituent can influence the geometry of the resulting complex. The ethoxy group, in addition to providing a potential O-donor site, can also affect the ligand's electronic properties and solubility. The oxygen atom can participate in hydrogen bonding, which may play a role in the crystal packing of the metal complexes. researchgate.net

Complexation with Transition Metal Ions and Main Group Metals

N-substituted thioureas are known to form stable complexes with a wide variety of transition metal ions and main group metals. rsc.orgnih.gov Based on the known reactivity of similar thiourea ligands, this compound is expected to form complexes with metals such as:

Transition Metals: Copper, nickel, palladium, platinum, zinc, and cobalt are common transition metals that readily form complexes with thiourea derivatives. nih.govrsc.orgnih.gov In many instances, the reaction of thiourea ligands with Cu(II) salts results in the reduction of the metal center to Cu(I). nih.gov

Main Group Metals: Thioureas also coordinate with main group metals like mercury and cadmium. mdpi.com

The formation of these complexes is typically achieved by reacting the thiourea ligand with a metal salt in a suitable solvent. nih.gov The stoichiometry of the reaction (ligand-to-metal ratio) can influence the final structure of the complex. rsc.org

Structural Characterization and Geometry of Thiourea Metal Complexes

The metal complexes of N-substituted thioureas adopt a variety of geometries, which are influenced by the coordination number of the metal ion, the nature of the ligand, and the other coordinating species. Common geometries observed for thiourea complexes include:

Tetrahedral: This geometry is frequently observed for four-coordinate complexes of metals like Zn(II) and Cu(I). rsc.orgnih.gov

Square Planar: Four-coordinate complexes of Ni(II), Cu(II), and Pd(II) often exhibit a square planar geometry. nih.govrsc.org

Trigonal Planar: Three-coordinate complexes, for example with Cu(I), can adopt a trigonal planar arrangement. rsc.org

Octahedral: Six-coordinate complexes can exhibit octahedral geometry, though this is less common for simple thiourea ligands unless additional coordinating groups are present.

Table 2: Common Geometries of Metal Complexes with Thiourea Derivatives

Metal IonTypical Coordination NumberCommon Geometry
Cu(I)3, 4Trigonal Planar, Tetrahedral
Cu(II)4Square Planar
Ni(II)4Square Planar
Zn(II)4Tetrahedral
Pd(II)4Square Planar

Computational Chemistry Investigations in Thiourea Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method estimates the binding affinity and analyzes the intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For 3-Amino-1-(3-ethoxypropyl)thiourea, docking simulations would be performed against various potential biological targets. The thiourea (B124793) moiety is known to interact with numerous enzymes and receptors. nih.gov The simulation process involves preparing the 3D structure of the ligand and the target receptor. The docking algorithm then samples a large number of possible conformations of the ligand within the receptor's binding site, scoring each pose based on a force field.

Key interactions for this compound would likely involve:

Hydrogen Bonding: The amino (-NH2) and thiourea (-NH-C(=S)-NH-) groups are excellent hydrogen bond donors and acceptors.

Hydrophobic Interactions: The 3-ethoxypropyl chain can form hydrophobic contacts with nonpolar residues in the binding pocket.

In studies on analogous thiourea derivatives, molecular docking has been successfully used to predict binding modes. For instance, analogs of 1-allyl-3-benzoylthiourea (B5185869) were docked into the active site of the DNA gyrase subunit B, with the thiourea group forming crucial interactions with the protein. nih.gov Similarly, the complex thiourea derivative BTSA1 was shown through docking to bind directly to the trigger site of the BAX protein, an essential interaction for its pro-apoptotic activity. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Hypothetical Kinase A-7.8ASP-145, LYS-72Hydrogen Bond (Thiourea NH)
Hypothetical Kinase A-7.8VAL-23, LEU-130Hydrophobic (Ethoxypropyl chain)
Hypothetical Protease B-6.5SER-195Hydrogen Bond (Amino NH2)
Hypothetical Protease B-6.5GLY-193Hydrogen Bond (Thiourea C=S)

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and the stability of interactions.

An MD simulation of a this compound-protein complex would reveal:

Conformational Stability: Whether the ligand remains stably bound in the predicted docking pose or if it undergoes significant conformational changes.

Binding Dynamics: The stability of key hydrogen bonds and other interactions over the simulation period (typically nanoseconds to microseconds).

Solvent Effects: The role of water molecules in mediating or competing with ligand-protein interactions.

Research on the BAX activator BTSA1 utilized MD simulations to confirm that the ligand remained securely in its binding pocket and induced a stable "open" conformation in the protein, which is essential for its biological function. nih.gov Such simulations for this compound would provide crucial insights into the durability and nature of its binding to a potential target.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can determine various molecular properties with high accuracy.

For this compound, DFT would be used to calculate:

Optimized Geometry: The most stable 3D conformation of the molecule, including precise bond lengths and angles. For related thioureas, the C=S bond is typically 1.67–1.70 Å, and C–N bonds are around 1.33–1.35 Å.

Electronic Properties: The distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map highlights electron-rich regions (potential hydrogen bond acceptors, like the sulfur and oxygen atoms) and electron-poor regions (potential hydrogen bond donors, like the N-H groups).

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Representative DFT-Calculated Properties for this compound (Illustrative Values)

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicates chemical reactivity and stability; a larger gap implies higher stability.
Dipole Moment4.5 DebyeMeasures the molecule's overall polarity, influencing solubility and intermolecular forces.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. A 3D-QSAR approach also considers the three-dimensional properties of the molecules. These methods are invaluable for optimizing lead compounds.

To build a QSAR model for analogs of this compound, a library of related compounds would be synthesized and tested for a specific biological activity. Then, various molecular descriptors (e.g., logP for lipophilicity, molecular weight, electronic properties from DFT) would be calculated for each analog. A mathematical equation is then derived to link these descriptors to the activity.

For example, a QSAR study might reveal that increasing the length of the alkyl chain negatively impacts activity, while adding electronegative atoms to a specific position enhances it. While no specific QSAR studies on this compound are published, the general approach is widely applied in medicinal chemistry involving thiourea derivatives to guide the synthesis of more potent analogs.

Computational Prediction of Interaction Profiles with Biological Macromolecules

This area combines insights from other computational methods to build a comprehensive profile of how a molecule is likely to interact within a biological system. For this compound, this involves predicting its general binding behaviors based on its structural and electronic features.

The key predicted interactions would be:

Enzyme Inhibition: The thiourea group is known to be a strong chelator and can interact with metal ions (like zinc, copper, or iron) in the active sites of metalloenzymes.

Protein-Protein Interaction Modulation: As seen with BTSA1, thiourea derivatives can bind at the interface of protein complexes, either stabilizing or disrupting them. nih.gov

Receptor Binding: The combination of hydrogen-bonding groups and a flexible hydrophobic chain allows for potential interactions with a wide range of receptors.

Computational tools can also predict physicochemical properties relevant to macromolecular interactions, such as the predicted collision cross-section (CCS). The CCS is a measure of the molecule's size and shape in the gas phase and can be correlated with its behavior in complex biological environments. For the related compound 3-amino-1-[2-(pyridin-2-yl)ethyl]thiourea, the predicted CCS for the [M+H]+ ion is 140.0 Ų. uni.lu Such predictions help build a complete profile of the molecule's potential biological role.

Mechanistic Insights into in Vitro Biological Activities of Thiourea Analogues

Enzyme Inhibition Mechanisms

Thiourea (B124793) derivatives are recognized for their ability to interact with and inhibit a wide range of enzymes through various mechanisms, often involving the sulfur and nitrogen atoms of the thiourea moiety which can coordinate with metal ions in enzyme active sites or form hydrogen bonds with key amino acid residues.

Kinase Inhibition

The ethoxypropyl group, a key feature of 3-Amino-1-(3-ethoxypropyl)thiourea, has been incorporated into scaffolds designed as kinase inhibitors. In a notable study, a series of compounds based on a 1-thioxo-2,4-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5(1H)-one core were evaluated as inhibitors of the Polo-Box Domain (PBD) of Polo-like Kinase 1 (Plk1). acs.orgnih.gov The PBD is a crucial protein-protein interaction domain, and its inhibition represents a targeted approach to anticancer therapy. nih.gov

One analogue tested, 4-(3-Ethoxypropyl)-1-thioxo-2,4-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5(1H)-one , demonstrated inhibitory activity, highlighting the tolerance of the ethoxypropyl side chain in the binding site. acs.org The study found that an unmodified thiourea group was essential for activity. acs.orgnih.gov The replacement of the sulfur atom resulted in a complete loss of activity, indicating the thiocarbonyl group is a key pharmacophore for binding to the Plk1 PBD. acs.org Structure-activity relationship (SAR) studies showed that incorporating ether side chains, such as the ethoxypropyl group, improved or maintained activity relative to simpler alkyl chains. acs.orgnih.gov

Compound NameStructureIC50 (µM) vs Plk1 PBD
4-(3-Ethoxypropyl)-1-thioxo-2,4-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5(1H)-one1.97
4-Propyl-1-thioxo-2,4-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5(1H)-one1.03
4-(3-Methoxypropyl)-1-thioxo-2,4-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5(1H)-one1.10

Data sourced from a study on Plk1 PBD inhibitors. acs.org

Furthermore, other kinase-inhibiting scaffolds, such as aminopyrazole-based structures, have been developed to target cyclin-dependent kinases (CDKs) like CDK9, which are crucial for transcriptional regulation in cancer cells. nih.govunmc.edu

Urease Inhibition

Thiourea analogues are widely reported as potent inhibitors of urease, a nickel-dependent metalloenzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. nih.gov The inhibitory mechanism involves the thiourea moiety penetrating the urea (B33335) binding site within the enzyme's catalytic domain. nih.gov Molecular docking simulations suggest that the sulfur and nitrogen atoms of the thiourea group can coordinate with the nickel ions in the active site, effectively blocking substrate access and inactivating the enzyme. Some N-monoarylacetothioureas have shown inhibitory potency many times greater than the standard inhibitor acetohydroxamic acid (AHA). nih.gov

Cholinesterase Inhibition

Certain unsymmetrical thiourea derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. semanticscholar.org Compounds featuring chlorophenyl and cyclohexyl moieties have demonstrated notable inhibition, with IC50 values in the micromolar range. semanticscholar.org The mechanism likely involves the inhibitor binding to the active site of the cholinesterase enzymes, preventing the hydrolysis of the neurotransmitter acetylcholine.

Other Enzyme Inhibition

The thiourea scaffold has been integrated into molecules targeting a variety of other enzymes:

Myeloperoxidase (MPO): Derivatives such as 3-(2-ethoxypropyl)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one have been reported as inhibitors of MPO, an enzyme involved in inflammatory processes. researchgate.net

Dihydrofolate Reductase (DHFR): Thiourea-uracil derivatives can inhibit bacterial DHFR, an enzyme essential for nucleotide synthesis, thereby halting bacterial growth. nih.gov

Enoyl Acyl Carrier Protein Reductase (InhA): Thiourea-based compounds have been specifically designed to inhibit InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. nih.gov

Molecular Basis of Antimicrobial Action

The antimicrobial effects of thiourea analogues stem from their ability to interfere with essential bacterial processes, primarily through enzyme inhibition and disruption of bacterial communities.

Enzyme Target Binding

As detailed in the previous section, a primary antimicrobial mechanism is the inhibition of crucial bacterial enzymes. By targeting enzymes like DHFR, InhA, and those involved in cell wall synthesis (e.g., PBP2a), thiourea derivatives disrupt vital metabolic and structural pathways. nih.govnih.govfip.org Molecular docking studies predict that the thio- and amide groups of the thiourea core are key to forming stable interactions within the active sites of these target enzymes. fip.org

Biofilm Inhibition

Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. Several thiourea derivatives have shown significant efficacy in preventing biofilm formation. nih.gov For instance, thioureas containing a 3-amino-1H-1,2,4-triazole scaffold effectively inhibited biofilms of both standard and methicillin-resistant strains of Staphylococcus epidermidis. nih.govresearchgate.net The mechanism of biofilm inhibition may involve interference with bacterial adhesion, disruption of quorum sensing signaling pathways, or the modulation of extracellular polymeric substance (EPS) production.

OrganismCompound ClassActivityFinding
S. epidermidis (MRSE)Thiourea-triazole derivativeBiofilm InhibitionIC50 values of 2-6 μg/mL nih.gov
S. aureus / S. epidermidisThiourea-triazole derivativeAntibacterialMIC values of 4-32 μg/mL nih.gov
Aspergillus nigerThiourea-uracil derivativeAntifungalMIC value of 7.5 ± 2.11 μg/mL nih.gov

Mechanistic Pathways in Antiproliferative Studies

Thiourea-based compounds can exert antiproliferative effects through targeted interactions with proteins that regulate cell growth and survival.

Specific Protein Interactions

A key antiproliferative mechanism for some thiourea analogues is the disruption of protein-protein interactions (PPIs) that are critical for cancer cell progression. As discussed, inhibitors targeting the Polo-Box Domain (PBD) of Plk1 prevent the kinase from localizing to its sites of action, which is essential for proper mitotic progression. acs.orgnih.gov This targeted inhibition is considered a promising strategy because many cancer cells are "addicted" to high levels of Plk1 for their viability. acs.org In a different mechanistic approach, a phenylthiazol-containing thiourea derivative known as BTSA1 was found to directly bind to and activate the pro-apoptotic protein BAX, providing a way to overcome apoptosis resistance in acute myeloid leukemia (AML). nih.gov

Cell Cycle Modulation

The consequence of inhibiting key regulatory proteins like Plk1 is a direct impact on the cell cycle. Treatment of cells with Plk1 PBD inhibitors leads to a sustained mitotic arrest, characterized by rounded cells with apoptotic features or aberrant chromosome morphologies. acs.org This ultimately inhibits cell proliferation. acs.orgnih.gov Similarly, inhibition of cyclin-dependent kinases by related scaffolds can induce cell cycle arrest at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing. nih.gov

Oxidative Stress Response Mechanisms

Thiourea derivatives exhibit a dual role in modulating oxidative stress, acting as both antioxidants and, under certain conditions, pro-oxidants.

Radical Scavenging

Many thiourea compounds are potent antioxidants and scavengers of free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. researchgate.nethueuni.edu.vn This activity is attributed to the ability of the thiourea moiety to donate a hydrogen atom, effectively neutralizing reactive oxygen species (ROS). hueuni.edu.vn Theoretical studies suggest that the primary mechanism for this scavenging activity is Hydrogen Atom Transfer (HAT). hueuni.edu.vn This antioxidant property could be protective in conditions associated with high oxidative stress.

Enzyme Regulation

In the context of oxidative stress, thioureas can influence enzymatic systems. They have been shown to inhibit the autooxidation of cumene (B47948) by scavenging cumylperoxy radicals. hueuni.edu.vn Conversely, some antimicrobial thioureas function by elevating levels of ROS within the target microbes, leading to oxidative damage and cell death. nih.gov In cancer cells, which often have a delicate redox balance, pro-oxidant compounds can disrupt homeostatic regulators like the glutathione (B108866) (GSH) system, pushing ROS levels beyond a toxic threshold and inducing apoptosis. frontiersin.orgmdpi.comfrontiersin.org The glutathione system, including enzymes like glutathione peroxidase and glutathione S-transferase, is a primary cellular defense against oxidative damage. frontiersin.orgmdpi.com

Exploration of Other Mechanistic Activities

The versatile thiourea scaffold has also been implicated in other therapeutic mechanisms at a molecular level.

Anti-inflammatory Mechanisms

The anti-inflammatory potential of some thiourea derivatives is linked to their ability to inhibit pro-inflammatory enzymes. A key target is myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to tissue damage during inflammation. researchgate.netresearchgate.net By inhibiting MPO's chlorination and peroxidation cycles, these compounds can reduce the production of damaging reactive species. researchgate.net Additionally, thioureas have been noted for their ability to inhibit the expression of inducible nitric oxide synthase (iNOS), another enzyme involved in the inflammatory response. researchgate.net

Anti-malarial Mechanisms

While thiourea derivatives are cited for having a broad range of biological activities including anti-malarial properties, specific molecular mechanisms for this action are not detailed in the provided search context. researchgate.net It is plausible that, like their antibacterial action, any anti-malarial effects would stem from the inhibition of essential parasitic enzymes.

Advanced Applications and Methodological Contributions of Thiourea Compounds

Thiourea-Based Organocatalysis in Asymmetric Synthesis

Thiourea (B124793) derivatives have emerged as powerful organocatalysts in asymmetric synthesis, primarily due to their ability to act as hydrogen bond donors. nih.govwikipedia.org This capability allows them to activate electrophiles, control the stereochemistry of reactions, and promote a wide range of chemical transformations. rsc.orgrsc.org

Hydrogen Bond Donor Catalysis in Organic Reactions

The catalytic activity of thioureas stems from the two N-H protons, which can form strong, directional hydrogen bonds with Lewis basic functional groups, such as carbonyls, imines, and nitro groups. wikipedia.orgnih.gov This interaction polarizes the electrophile, making it more susceptible to nucleophilic attack. The general mechanism involves the formation of a transient, chiral complex between the thiourea catalyst and the substrate, which effectively shields one face of the electrophile, leading to a stereoselective outcome. researchgate.net Bifunctional thiourea catalysts, which contain both a hydrogen bond donor moiety and a Brønsted or Lewis base, can simultaneously activate both the electrophile and the nucleophile, leading to enhanced reactivity and enantioselectivity. chimia.ch

Application in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient in organic synthesis. rug.nl Thiourea-based organocatalysts have found application in promoting asymmetric MCRs, such as the Strecker and Mannich reactions. nih.gov In these reactions, the thiourea catalyst can activate an imine intermediate through hydrogen bonding, facilitating the stereoselective addition of a nucleophile. ehu.es The ability to control the stereochemistry in these complex transformations is a significant advantage of using chiral thiourea catalysts.

Role as Building Blocks in Heterocyclic Chemistry and Polymer Synthesis

The thiourea moiety is a versatile building block for the synthesis of a wide array of heterocyclic compounds and functional polymers. mdpi.comatamanchemicals.com

In heterocyclic chemistry, thioureas serve as precursors to various ring systems, including thiazoles, pyrimidines, and triazoles. researchgate.netatamanchemicals.com These heterocycles are prevalent in many biologically active molecules and pharmaceuticals. nih.gov The reactivity of the sulfur and nitrogen atoms in the thiourea core allows for diverse cyclization strategies.

In polymer science, thiourea derivatives can be incorporated into polymer backbones or as pendant groups to impart specific functionalities. For instance, polymers containing thiourea units have been explored for their potential in creating materials with unique binding properties. nih.gov The synthesis of amino-functionalized polyesters, for example, can be achieved through ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides, demonstrating a pathway to functional polymers. rsc.org

Development of Chemosensors and Molecular Recognition Agents

The hydrogen-bonding capabilities of thioureas make them excellent candidates for the development of chemosensors and molecular recognition agents. nih.gov They can be designed to selectively bind to specific anions or neutral molecules through non-covalent interactions. mdpi.com

When a thiourea-based receptor binds to an analyte, it can induce a change in a measurable signal, such as a color change or fluorescence emission, allowing for the detection and quantification of the target species. nih.gov For example, thiosemicarbazones and hydrazones derived from amino acids have been synthesized and evaluated as fluorimetric chemosensors for various ions. mdpi.com The design of these sensors often involves integrating the thiourea moiety with a chromophore or fluorophore.

Contributions to Materials Science (e.g., Organogelators, Nanocrystals)

While specific applications of 3-Amino-1-(3-ethoxypropyl)thiourea in materials science are not documented, the broader class of thiourea compounds has shown promise in this area. The directional hydrogen bonding of thioureas can drive the self-assembly of molecules into ordered supramolecular structures, such as organogels. These gels have potential applications in areas like drug delivery and environmental remediation.

Furthermore, thiourea has been used as a sulfur source in the synthesis of metal sulfide (B99878) nanocrystals. The controlled decomposition of thiourea in the presence of metal precursors allows for the formation of quantum dots and other nanostructured materials with tailored optical and electronic properties.

Future Research Trajectories and Interdisciplinary Challenges in Thiourea Chemistry

Novel Scaffold Design and Synthetic Innovation for Targeted Analogues

The versatility of the thiourea (B124793) backbone (R1R2N)(R3R4N)C=S serves as a foundation for the design of novel molecular scaffolds with enhanced biological activity and selectivity. mdpi.com Future synthetic endeavors will likely concentrate on the development of analogues of 3-Amino-1-(3-ethoxypropyl)thiourea by modifying its structural features. Innovations in synthetic methodologies are crucial for accessing a diverse range of these targeted analogues.

One promising direction is the application of green chemistry principles to the synthesis of thiourea derivatives. google.comrsc.orgresearchgate.net Traditional methods often involve hazardous reagents and solvents. The development of eco-friendly synthetic routes, such as one-pot syntheses in aqueous media or the use of deep eutectic solvents, can reduce the environmental impact and improve the efficiency of producing these compounds. rsc.org For instance, a green synthesis method for thiourea derivatives has been developed using water as a solvent, which avoids the use of toxic volatile organic compounds. google.com

Furthermore, the creation of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties is an area of growing interest. This approach can lead to the development of multifunctional drug candidates with improved therapeutic profiles. The synthesis of such complex molecules will require innovative and efficient chemical strategies.

Integration of Advanced Computational Methods for Predictive Modeling and Lead Optimization

Advanced computational methods are becoming indispensable tools in the field of drug discovery and development. For thiourea derivatives like this compound, these methods can provide valuable insights into their physicochemical properties, biological activities, and mechanisms of action, thereby accelerating the process of lead optimization.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the key molecular descriptors that govern the biological activity of thiourea derivatives. nih.govscichemj.orgfarmaciajournal.comnih.gov By establishing a mathematical relationship between the structural features of a series of compounds and their observed biological responses, QSAR models can predict the activity of novel, unsynthesized analogues. This predictive capability allows for the rational design of more potent and selective compounds. For example, QSAR studies on thiourea derivatives have been successfully employed to predict their anticancer and anti-hepatitis C virus activities. nih.govscichemj.org

Molecular docking simulations can elucidate the binding interactions between thiourea derivatives and their biological targets at the atomic level. nih.gov This information is crucial for understanding the mechanism of action and for designing modifications to the lead compound that can enhance its binding affinity and specificity. For instance, docking studies have been used to investigate the inhibition of enzymes like urease and HIV-1 protease by thiourea derivatives. researchgate.netnih.gov

The following interactive data table summarizes key computational approaches and their applications in the study of thiourea derivatives:

Computational MethodApplication in Thiourea ResearchPotential for this compound
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activities such as anticancer and antiviral effects based on molecular descriptors. nih.govscichemj.orgfarmaciajournal.comnih.govPrediction of potential therapeutic activities and guidance for the design of more potent analogues.
Molecular DockingInvestigating binding modes and interactions with biological targets like enzymes and receptors. nih.govresearchgate.netnih.govIdentification of potential biological targets and elucidation of its mechanism of action.
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior and stability of ligand-protein complexes over time.Assessment of the stability of the binding of this compound to its potential targets.
Pharmacophore ModelingIdentifying the essential structural features required for biological activity.Development of a 3D model for virtual screening of compound libraries to find new hits with similar activity.

Elucidation of Complex Biological Interaction Networks at a Systems Level

Understanding the full spectrum of biological effects of this compound and its analogues requires a shift from a single-target perspective to a systems-level approach. The biological activity of a compound is often the result of its interactions with multiple targets and pathways within a complex cellular network.

Systems biology approaches, which integrate experimental data from genomics, proteomics, and metabolomics with computational modeling, can provide a more holistic view of the compound's effects. By mapping the interaction networks of thiourea derivatives, researchers can identify not only the primary targets but also off-target effects and potential synergistic or antagonistic interactions with other drugs.

The elucidation of these complex biological networks will be crucial for understanding the polypharmacology of thiourea derivatives and for predicting their efficacy and potential for adverse effects in a more comprehensive manner. This knowledge can also aid in the identification of novel therapeutic applications for these compounds.

Exploration of Unconventional Applications and Green Chemistry Initiatives

Beyond their traditional use in medicine and agriculture, thiourea derivatives have the potential for a wide range of unconventional applications. Their unique chemical properties make them suitable for use in materials science, catalysis, and environmental remediation. For example, thiourea-based organocatalysts have been employed in asymmetric multicomponent reactions, highlighting their potential in green and efficient synthesis. rsc.org

The development of green chemistry initiatives for the synthesis and application of thiourea derivatives is a critical future direction. google.comrsc.orgresearchgate.netnih.govresearchgate.net This includes the use of renewable starting materials, solvent-free reaction conditions, and the design of biodegradable compounds to minimize their environmental footprint. Catalyst-free synthesis methods for thiourea derivatives under green conditions have been reported, offering a more sustainable approach to their production. researchgate.net

The exploration of these unconventional applications, coupled with a commitment to green chemistry principles, will broaden the utility of thiourea compounds like this compound and contribute to the development of more sustainable chemical processes.

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-1-(3-ethoxypropyl)thiourea, and what reaction conditions are critical for yield optimization?

The synthesis typically involves reacting 3-ethoxypropylamine with thiocyanate derivatives (e.g., isothiocyanates) in polar solvents like ethanol or water under reflux (60–80°C). Key parameters include pH control (neutral to slightly basic) and stoichiometric ratios to minimize byproducts such as symmetrical thioureas. Post-synthesis purification via recrystallization or column chromatography is recommended for high purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the thiourea (–NH–C(S)–NH–) moiety and ethoxypropyl chain. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). X-ray crystallography may resolve stereochemical ambiguities if crystalline forms are obtainable .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store in a cool, dry environment away from oxidizers. Acute toxicity data suggest limited dermal absorption, but prolonged exposure requires medical monitoring .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance enantiomeric purity in asymmetric syntheses involving this compound?

Chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) can induce asymmetry during thiourea formation. Solvent polarity and temperature gradients (e.g., slow cooling from 70°C to 25°C) may improve crystalline selectivity. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer efficacy)?

Contradictions often arise from assay-specific variables (e.g., cell line selection, concentration ranges). Use standardized protocols (e.g., MIC for antibacterial activity, MTT assays for cytotoxicity) and cross-validate with structural analogs. Computational docking studies (e.g., AutoDock Vina) can identify target-binding disparities, such as interactions with bacterial topoisomerases versus human kinases .

Q. How does the ethoxypropyl substituent influence the compound’s mechanism of action in enzyme inhibition studies?

The ethoxypropyl chain enhances lipophilicity, improving membrane permeability. Kinetic assays (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition patterns for enzymes like urease or acetylcholinesterase. Molecular dynamics simulations suggest the substituent stabilizes binding via hydrophobic interactions with enzyme pockets .

Q. What methodologies are employed to assess the compound’s stability under physiological conditions for therapeutic applications?

Conduct stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. Analyze degradation products via LC-MS and compare with stability data from structurally similar thioureas. Accelerated thermal degradation tests (40–60°C) predict shelf-life under varying storage conditions .

Q. How can researchers address low solubility in aqueous media during in vivo studies?

Formulate the compound with cyclodextrins (e.g., β-cyclodextrin) or lipid-based nanoparticles. Alternatively, synthesize water-soluble prodrugs by introducing ionizable groups (e.g., phosphate esters) to the thiourea backbone .

Methodological Notes

  • Data Validation: Cross-reference biological activity claims with PubChem datasets (e.g., CID 145943209) and replicate key experiments using orthogonal assays .
  • Contradiction Management: Apply multi-variable statistical analysis (ANOVA) to identify confounding factors in biological studies .
  • Theoretical Frameworks: Link mechanistic studies to established theories (e.g., Hansch analysis for structure-activity relationships) to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.